Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride
Overview
Description
Ethyl 2-(2-carbamimidamido-1,3-thiazol-4-yl)acetate hydrochloride is a chemical compound with the CAS Number: 1272756-56-5 . It has a molecular weight of 264.74 and its IUPAC name is ethyl (2- { [amino (imino)methyl]amino}-1,3-thiazol-4-yl)acetate hydrochloride . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12N4O2S.ClH/c1-2-14-6 (13)3-5-4-15-8 (11-5)12-7 (9)10;/h4H,2-3H2,1H3, (H4,9,10,11,12);1H . This code provides a specific textual identifier for the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a melting point range of 133 - 135 degrees Celsius . It is in solid form .Scientific Research Applications
Ionic Liquid-Based Technologies and Toxicity Assessment
Scaling-Up Ionic Liquid-Based Technologies : Research discusses the potential and urgency for toxicity and environmental impact assessment of ionic liquids like 1-ethyl-3-methylimidazolium acetate, due to their increasing industrial use and unique properties arising from ion interactions. The review highlights the need for comprehensive evaluation of their influence on human health and ecotoxicity before large-scale application (Ostadjoo et al., 2018).
Interaction of Ionic Liquids with Polysaccharides
Interactions with Polysaccharides : A review on chemical modifications of cellulose using ionic liquids as reaction media shows how these solvents, including various imidazolium chlorides and acetates, can dissolve and modify cellulose under mild conditions. This suggests potential applications in biopolymer processing and modification (Heinze et al., 2008).
Antioxidant Synthesis
Synthesis and Antioxidant Evaluation of Isoxazolone Derivatives : Research on the synthesis of 4-arylmethylideneisoxazol-5(4H)-ones highlights a method involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, suggesting potential applications in creating compounds with significant biological properties (Laroum et al., 2019).
Process Intensification for Ethyl Acetate Production
Ethyl Acetate Production Intensification : A review on process intensification techniques for ethyl acetate production examines advantages over traditional processes, including energy savings and reduced capital investment, highlighting the importance of optimizing parameters such as flow rates and catalyst choice (Patil & Gnanasundaram, 2020).
Food and Beverage Safety
Ethyl Carbamate in Foods and Beverages : This review discusses the occurrence, health concerns, and analytical methods for ethyl carbamate, a carcinogenic compound found in fermented foods and beverages, indicating the significance of monitoring and controlling its levels to ensure safety (Weber & Sharypov, 2009).
Safety and Hazards
The compound is associated with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H302, H312, and H332 , indicating that it may be harmful if swallowed, in contact with skin, or if inhaled. Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on how to handle and dispose of the compound safely.
Properties
IUPAC Name |
ethyl 2-[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S.ClH/c1-2-14-6(13)3-5-4-15-8(11-5)12-7(9)10;/h4H,2-3H2,1H3,(H4,9,10,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGJVWZCDOQLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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